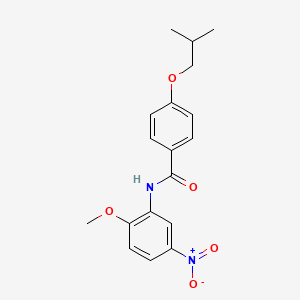
4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as FMPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPH is a hydrazone derivative that has shown promise as a potent and selective inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme involved in the synthesis of nucleotides and is an attractive target for the development of anticancer and antimicrobial agents.
Aplicaciones Científicas De Investigación
4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the development of anticancer agents. DHFR is overexpressed in many types of cancer cells, and inhibiting its activity can lead to the suppression of cancer cell growth. This compound has been shown to be a potent and selective inhibitor of DHFR, making it a promising candidate for the development of anticancer agents.
In addition to its potential as an anticancer agent, this compound has also been studied for its antimicrobial properties. DHFR is a critical enzyme in the synthesis of nucleotides in bacteria, and inhibiting its activity can lead to the suppression of bacterial growth. This compound has been shown to be effective against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone exerts its inhibitory effects on DHFR by binding to the enzyme's active site. This prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, which is required for the synthesis of nucleotides. As a result, the growth and proliferation of cancer cells and bacteria are inhibited.
Biochemical and Physiological Effects
This compound has been shown to be a potent and selective inhibitor of DHFR, with IC50 values in the low nanomolar range. In addition, this compound has been shown to be effective against a variety of cancer cell lines and bacterial strains. However, this compound has also been shown to exhibit some cytotoxicity towards normal cells, which may limit its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its potency and selectivity as a DHFR inhibitor. This makes it a valuable tool for studying the role of DHFR in cancer and bacterial growth. However, this compound also exhibits some cytotoxicity towards normal cells, which may limit its use in certain experiments. In addition, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several potential future directions for the study of 4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research could be focused on optimizing the structure of this compound to improve its potency and selectivity as a DHFR inhibitor. Another area of research could be focused on developing new therapeutic agents based on the structure of this compound. Finally, more research is needed to fully understand the potential applications and limitations of this compound in scientific research.
Métodos De Síntesis
4-fluorobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized by reacting 4-fluorobenzaldehyde with (6-chloro-2-methyl-4-pyrimidinyl)hydrazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product can be purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
6-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4/c1-8-16-11(13)6-12(17-8)18-15-7-9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEDMLHZMKLRHA-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)



![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)
![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)
